molecular formula C18H20ClN3O5S B2642648 1-(5-Chloro-2-methoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea CAS No. 1203233-77-5

1-(5-Chloro-2-methoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea

Cat. No.: B2642648
CAS No.: 1203233-77-5
M. Wt: 425.88
InChI Key: APRQHZJXFXGHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea is a chemical compound with the molecular formula C18H20ClN3O5S . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound includes a urea group (NH2-CO-NH2) attached to two phenyl groups, each substituted with a methoxy group (O-CH3) and a chloro group (Cl) or a 1,1-dioxidoisothiazolidin-2-yl group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 409.89. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.

Scientific Research Applications

Synthesis and Analysis

  • The synthesis of related compounds like deuterium-labeled AR-A014418, a potential drug with activities against cancer, pain, and neurodegenerative disorders, demonstrates the importance of similar compounds in medicinal chemistry. Such compounds can be used as internal standards for LC–MS analysis in pharmacokinetics studies (Liang et al., 2020).

Chemical Properties and Reactions

  • Research into reactions of compounds like phenyl(trichloromethyl)carbinol with substituted thioureas forming heterocyclic compounds shows the relevance of 1-(5-Chloro-2-methoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea in synthetic chemistry. These studies help understand the formation of thiazolidinones and other related heterocycles, which are significant in various chemical applications (Reeve & Coley, 1979).

Potential Therapeutic Applications

  • Compounds like 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives show significant antiparkinsonian activity. This suggests that related compounds, including this compound, could have potential therapeutic applications in neurodegenerative diseases (Azam et al., 2009).

Nonlinear Optical Properties

  • The study of bis-chalcone derivatives, including those synthesized with urea, for their nonlinear optical properties, provides insights into the potential applications of similar compounds like this compound in materials science (Shettigar et al., 2006).

Photodegradation and Hydrolysis Studies

  • Investigations into the photodegradation and hydrolysis of substituted urea pesticides in water can guide research on the environmental behavior and stability of related compounds, including this compound (Gatidou & Iatrou, 2011).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with all chemicals, it should be handled with appropriate safety measures.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O5S/c1-26-16-6-4-12(19)10-14(16)20-18(23)21-15-11-13(5-7-17(15)27-2)22-8-3-9-28(22,24)25/h4-7,10-11H,3,8-9H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRQHZJXFXGHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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